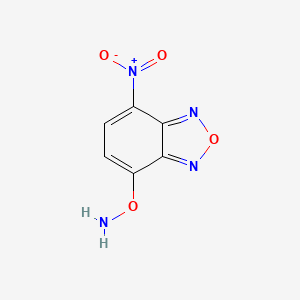

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOUDYDAZGFVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine: A Fluorescent Probe for Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (NBD-O-NH2), a specialized fluorescent labeling reagent. We will delve into its chemical structure, physicochemical properties, and its primary application in the sensitive detection of carbonyl compounds. This document is intended to serve as a valuable resource for researchers in analytical chemistry, biochemistry, and pharmaceutical sciences, offering both foundational knowledge and practical insights for its effective utilization.

Introduction: The NBD Fluorophore and its Unique Application for Carbonyl Detection

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a compact and environmentally sensitive fluorophore that has found widespread use in the labeling of various biomolecules.[1] Its fluorescence is based on an intramolecular charge transfer (ICT) mechanism, where the nitro group acts as a potent electron acceptor.[1] While classic NBD derivatives like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are well-established reagents for the derivatization of primary and secondary amines and thiols, the functionalization of the NBD core with a hydroxylamine group (-O-NH2) extends its utility to another critical class of biomolecules: carbonyl compounds (aldehydes and ketones).[2][3]

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is designed to react specifically with the carbonyl moiety to form highly fluorescent and stable oxime derivatives. This "turn-on" fluorescence upon reaction makes it an excellent candidate for pre-column derivatization in high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD), enabling the quantification of otherwise non-fluorescent or weakly absorbing carbonyls at trace levels.

Chemical Structure and Physicochemical Properties

The chemical structure of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine features the characteristic NBD core with a hydroxylamine group attached to the 4-position of the benzoxadiazole ring.

Chemical Structure of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Caption: Chemical structure of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine.

The key physicochemical properties of NBD derivatives are summarized in the table below. While specific data for NBD-O-NH2 and its oxime derivatives are not extensively reported, the values for analogous NBD-amine adducts provide a reasonable approximation.

| Property | Value/Characteristic | Reference/Note |

| Appearance | Likely a yellow to orange solid | Based on other NBD derivatives |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, DMF, DMSO) | [4] |

| Excitation Maximum (λex) | ~470 nm | [5] |

| Emission Maximum (λem) | ~530-540 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~19,700 - 22,000 M⁻¹cm⁻¹ (for NBD-amine derivatives) | [7][8] |

| Fluorescence Quantum Yield (Φ) | Variable, depends on the solvent environment and the nature of the adduct. Generally moderate to high in non-polar environments. | [9] |

Synthesis of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Plausible Synthetic Pathway

Caption: Proposed synthesis of NBD-O-NH2 via nucleophilic aromatic substitution.

The reaction would likely proceed by dissolving NBD-F in an aprotic polar solvent such as dimethylformamide (DMF). An excess of hydroxylamine, along with a non-nucleophilic base like triethylamine to scavenge the hydrofluoric acid byproduct, would be added. The reaction would be stirred at room temperature or with gentle heating to drive it to completion. NBD-F is preferred over NBD-Cl due to its significantly higher reactivity, which generally leads to higher yields and milder reaction conditions.[10]

Mechanism of Action: Derivatization of Carbonyl Compounds

The utility of NBD-O-NH2 as a fluorescent labeling agent for aldehydes and ketones lies in its ability to form stable oxime derivatives. This reaction is a nucleophilic addition-elimination, also known as a condensation reaction.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine group on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.[11] The reaction is typically catalyzed by a weak acid.

Reaction of NBD-O-NH2 with a Carbonyl Compound

Caption: Formation of a fluorescent NBD-oxime from a carbonyl compound.

The resulting NBD-oxime is a highly fluorescent and stable derivative that can be readily detected and quantified.

Application in HPLC Analysis of Carbonyl Compounds

Pre-column derivatization with NBD-O-NH2 followed by reversed-phase HPLC with fluorescence detection is a powerful technique for the sensitive quantification of aldehydes and ketones in various matrices.

Representative Experimental Protocol

Due to the limited availability of a specific protocol for NBD-O-NH2, the following is a representative procedure adapted from methods for the closely related NBD-hydrazine (NBD-H), which also targets carbonyl compounds.[9][12]

Reagents and Materials:

-

NBD-O-NH2 solution: A freshly prepared solution of NBD-O-NH2 in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Aldehyde/Ketone standards: Stock solutions of the target carbonyl compounds in an appropriate solvent.

-

Reaction buffer: An acidic buffer to catalyze the derivatization reaction (e.g., a solution of hydrochloric acid or trifluoroacetic acid in the reaction solvent).

-

HPLC grade solvents: Acetonitrile, methanol, and water for the mobile phase.

-

Reversed-phase HPLC column: A C18 column is typically suitable.

Derivatization Procedure:

-

Sample/Standard Preparation: Prepare solutions of the samples and standards in the reaction solvent.

-

Derivatization Reaction:

-

To a specific volume of the sample or standard solution in a reaction vial, add an excess of the NBD-O-NH2 solution.

-

Add the acidic catalyst.

-

Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 20-60 minutes) to ensure complete derivatization. The optimal conditions should be determined experimentally.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After the reaction is complete, cool the mixture to room temperature.

-

The derivatized sample can often be directly injected into the HPLC system. For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary.

-

HPLC-FLD Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection:

-

Excitation wavelength (λex): ~470 nm

-

Emission wavelength (λem): ~530-550 nm

-

Quantification:

A calibration curve is constructed by plotting the peak area of the derivatized standards against their concentrations. The concentration of the carbonyl compounds in the samples is then determined from this calibration curve.

Experimental Workflow for Carbonyl Analysis

Caption: General workflow for the analysis of carbonyls using NBD-O-NH2 derivatization and HPLC-FLD.

Causality Behind Experimental Choices

-

Acidic Catalyst: The formation of oximes is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine.[11]

-

Excess Derivatizing Reagent: Using an excess of NBD-O-NH2 ensures that the derivatization reaction goes to completion, which is crucial for accurate quantification.

-

Heating: Heating the reaction mixture increases the reaction rate, leading to a shorter derivatization time.

-

Reversed-Phase HPLC: The NBD-oxime derivatives are generally non-polar, making them well-suited for separation by reversed-phase chromatography.

-

Fluorescence Detection: The high fluorescence of the NBD-oxime derivatives allows for very sensitive detection, often in the picomolar to femtomolar range.[5][9]

Trustworthiness and Self-Validating Systems

For any analytical method, it is crucial to establish its trustworthiness through validation. A well-validated method is a self-validating system. Key validation parameters for an HPLC method using NBD-O-NH2 derivatization would include:

-

Specificity: The ability of the method to distinguish and quantify the analyte of interest in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked samples.

-

Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies on spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the derivatized samples under the storage and analysis conditions. NBD derivatives are generally known for their good stability.[3]

Conclusion and Future Perspectives

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine represents a promising, though currently under-documented, fluorescent labeling reagent for the sensitive and selective analysis of aldehydes and ketones. Its "turn-on" fluorescence upon reaction and the high stability of the resulting oxime derivatives make it a valuable tool for researchers in various scientific disciplines.

Further research is warranted to fully characterize the photophysical properties of NBD-oximes and to develop and validate specific HPLC methods for a wide range of carbonyl compounds. The synthesis and commercial availability of NBD-O-NH2 would greatly facilitate its broader application in the scientific community. This guide provides a solid foundation for researchers interested in exploring the potential of this versatile fluorescent probe.

References

-

Jung, M. E., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2639-2641. [Link]

-

Higashi, Y. (2016). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Journal of Analytical Sciences, Methods and Instrumentation, 6(2), 35-43. [Link]

-

Clark, J. (2015). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

-

Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

-

Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids Using High-Performance Liquid Chromatography. Gazi University Journal of Science, 24(4), 679-697. [Link]

-

Prahl, S. (2017). 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole. OMLC. [Link]

-

Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. [Link]

-

Pop, F., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6169. [Link]

-

Chen, Y., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Nature Communications, 15(1), 2420. [Link]

-

Agilent Technologies. (2014). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

-

Chen, Y., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Communications, 54(81), 11339-11354. [Link]

-

Higashi, Y. (2016). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. ResearchGate. [Link]

-

Chemistry LibreTexts. (2015). 17.9: Nucleophilic Addition of Ammonia and Its Derivatives. [Link]

-

Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Le, T. N., et al. (2021). Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. Nature Chemistry, 13(10), 965-973. [Link]

-

Al-Hetlani, E., et al. (2021). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric method for the determination of taurine in energy drinks. RSC Advances, 11(44), 27365-27373. [Link]

-

Chen, Y., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. [Link]

-

Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Pop, F., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

-

Chen, Y., et al. (2018). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry, 16(34), 6259-6264. [Link]

-

U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]

-

Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids Using High-Performance Liquid Chromatography. DergiPark. [Link]

-

Wikipedia. (2023). 4-Fluoro-7-nitrobenzofurazan. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis pathways for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine reagent

Executive Summary

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (referred to herein as NBD-O-NH₂ ) is a specialized fluorogenic reagent designed for the chemoselective labeling of carbonyl moieties (aldehydes and ketones).[1] While the hydrazine analog (NBD-H) is commercially common, the O-hydroxylamine variant offers a distinct advantage: it forms oxime ethers rather than hydrazones.[1] Oxime ethers exhibit superior hydrolytic stability, particularly in aqueous biological buffers, making NBD-O-NH₂ a critical reagent for stable metabolic profiling and glycomics.[1]

This guide details the rational synthesis of NBD-O-NH₂ via Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategic Considerations[1]

Direct reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with free hydroxylamine yields a mixture favoring the N-substituted product (NBD-NH-OH) or complex decomposition products due to the high basicity of the amine nitrogen.[1]

To synthesize the O-isomer, the nitrogen of the hydroxylamine must be masked with an electron-withdrawing protecting group during the

Pathway Logic

-

Precursor: NBD-Cl (Electrophile).

-

Nucleophile: Protected Hydroxylamine (N-Hydroxyphthalimide or tert-Butyl N-hydroxycarbamate).[1]

-

Mechanism:

followed by Deprotection.

Figure 1: Strategic bifurcation showing why protective groups are required to achieve O-regioselectivity.

Part 2: Synthesis Protocol A (The Phthalimide Route)

Recommended for scale-up and cost-efficiency.[1]

This route utilizes N-Hydroxyphthalimide as the nucleophile.[1] The phthalimide group effectively blocks the nitrogen, forcing the O-attack on the NBD core.

Reagents Required[2][3][4][5][6][7][8][9][10][11]

-

Triethylamine (Et₃N)[1]

-

Solvents: Acetonitrile (MeCN), Dichloromethane (DCM)

Step 1: Formation of NBD-O-Phthalimide[1]

-

Dissolution: Dissolve NBD-Cl (200 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

-

Nucleophile Prep: In a separate vial, dissolve N-Hydroxyphthalimide (179 mg, 1.1 mmol) in MeCN (3 mL) containing Et₃N (153 µL, 1.1 mmol). The solution typically turns deep red/orange upon deprotonation.

-

Coupling: Add the phthalimide solution dropwise to the NBD-Cl solution at room temperature.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane). The fluorescent NBD-Cl spot (

) will disappear, replaced by a lower -

Workup: Evaporate solvent. Redissolve residue in DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~85-90% of the intermediate N-(7-nitro-2,1,3-benzoxadiazol-4-yloxy)phthalimide .

Step 2: Hydrazinolysis (Deprotection)[1]

-

Suspension: Suspend the intermediate from Step 1 in DCM (or EtOH/DCM 1:1 mixture).

-

Cleavage: Add Hydrazine hydrate (2.0 eq) dropwise at 0°C.

-

Precipitation: A white precipitate (phthalhydrazide) will form rapidly.[1] Allow to warm to room temperature and stir for 30 minutes.

-

Filtration: Filter off the white solid (phthalhydrazide byproduct).[1]

-

Purification: Concentrate the filtrate. The residue is the crude NBD-O-NH₂.[1] Purify via flash chromatography (Silica, gradient 0-5% MeOH in DCM).

-

Note: NBD-O-NH₂ is significantly more polar than the protected intermediate.[1]

-

Part 3: Synthesis Protocol B (The Boc-Carbamate Route)

Recommended for safety and avoiding hydrazine.[1]

This route uses tert-Butyl N-hydroxycarbamate (Boc-NH-OH) .[1] It avoids toxic hydrazine but requires acidic deprotection.[1]

Reagents Required[2][3][4][5][6][7][8][9][10][11][13]

-

NBD-Cl (or NBD-Fluoride for faster kinetics)[1]

-

tert-Butyl N-hydroxycarbamate[1]

-

Diisopropylethylamine (DIPEA)[1]

Workflow

-

Coupling: Mix NBD-Cl (1.0 eq) and Boc-NH-OH (1.2 eq) in DMF. Add DIPEA (1.5 eq).[1]

-

Conditions: Heat to 60°C for 2 hours. (NBD-Cl is less reactive toward the bulky Boc-hydroxylamine than N-hydroxyphthalimide; heating is often required).[1]

-

Isolation: Dilute with EtOAc, wash with water/LiCl to remove DMF. Dry and concentrate to obtain NBD-O-NH-Boc .

-

Deprotection: Dissolve the intermediate in DCM/TFA (1:1) . Stir for 30 minutes at room temperature.

-

Neutralization: Remove volatiles under vacuum.[1] The product will exist as the TFA salt (

).[1] For the free base, pass through a short plug of basic alumina or neutralize with weak bicarbonate wash (rapidly, to avoid hydrolysis).

Part 4: Characterization & Validation[1]

To ensure the integrity of the synthesized reagent, the following parameters must be verified.

| Parameter | Expected Result | Methodological Note |

| Appearance | Yellow to Orange solid | Deepens to red in basic solution.[1] |

| ¹H NMR | NBD protons appear as doublets ( | |

| ¹H NMR (Amine) | Broad singlet | Disappears upon |

| Fluorescence | Weak in solution; Strong upon reaction | NBD-O-NH₂ is weakly fluorescent (quenched).[1] Reacting with a ketone (acetone) restores strong fluorescence ( |

| Mass Spec | [M+H]⁺ | Formula: |

Functional Validation (Self-Validating System)

To confirm the reagent is active:

-

Dissolve a small amount of product in Methanol.[1]

-

Add excess Acetone (or Cyclohexanone) and a catalytic amount of acetic acid.[1]

-

Observation: A distinct fluorescence increase should be observed within 15 minutes as the NBD-Oxime forms.[1] If no fluorescence increase occurs, the amine group may still be protected or degraded.

Part 5: Mechanism of Action (Carbonyl Labeling)[1]

The utility of NBD-O-NH₂ lies in its ability to permanently tag aldehydes and ketones via oxime ligation.[1]

Figure 2: Chemoselective ligation of ketones/aldehydes by NBD-O-NH₂.[1]

References

-

NBD-Cl Reactivity &

Mechanisms: -

Synthesis of Aminooxy Compounds via N-Hydroxyphthalimide

-

NBD-Hydrazine (Comparison Reagent)

-

Oxime vs.

Sources

- 1. N1-(7-硝基-2,1,3-苯并噁二唑-4-基)-N1,N2,N2-顺式(2-吡啶基甲基)-1,2-乙二胺 suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.cn]

- 2. arkat-usa.org [arkat-usa.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Quantum Yield & Photophysics of NBD-Hydroxylamine Fluorophores

This technical guide details the photophysical properties, quantum yield (QY) determination, and experimental applications of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine and its related fluorophores.

Executive Summary & Structural Analysis

The compound O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (often abbreviated as NBD-O-NH₂ ) represents a specific structural isomer of the NBD fluorophore family. Unlike the more common N-substituted derivatives (NBD-amines), where the fluorophore is attached to the nitrogen atom, this molecule features an ether-like linkage at the 4-position.

Critical Structural Distinction:

-

NBD-NH-OH (N-isomer): Highly fluorescent due to the strong electron-donating capability of the nitrogen directly attached to the aromatic ring, facilitating Intramolecular Charge Transfer (ICT).

-

NBD-O-NH₂ (O-isomer): Typically exhibits significantly lower fluorescence quantum yield (<0.01) in its unreacted state. The oxygen atom is a weaker electron donor than nitrogen, reducing the efficiency of the ICT process required for fluorescence.

Therefore, this guide treats NBD-O-NH₂ primarily as a fluorogenic labeling reagent —a molecule that is non-fluorescent (or weakly fluorescent) until it reacts with a target (e.g., carbonyls) or undergoes specific cleavage, often converting into a highly fluorescent species.

Photophysical Mechanisms

The fluorescence of NBD derivatives is governed by the push-pull mechanism between the electron-withdrawing nitro group (NO₂) at position 7 and the electron-donating substituent at position 4.

The Intramolecular Charge Transfer (ICT) State

Upon excitation (~460–480 nm), electron density shifts from the donor (position 4) to the acceptor (position 7). The stability of this excited state determines the quantum yield (

-

Solvatochromism: NBD fluorophores are highly sensitive to solvent polarity. In polar protic solvents (like water), the excited ICT state is stabilized by hydrogen bonding, which ironically favors non-radiative decay pathways, drastically reducing

. In non-polar aprotic solvents (e.g., Dioxane, Ethyl Acetate),

Visualization: NBD Fluorescence Pathway

The following diagram illustrates the electronic transitions and environmental factors influencing the quantum yield.

Caption: Electronic transition pathway of NBD fluorophores showing the competition between radiative (fluorescence) and non-radiative decay.

Quantum Yield Data & Expectations

Quantitative values for NBD derivatives vary wildly based on the solvent and the specific atom at position 4.

Table 1: Comparative Quantum Yields ( ) of NBD Derivatives

| Compound Class | Structure | Solvent | Notes | |

| NBD-Ether | NBD-O-R | Water | < 0.001 | Essentially non-fluorescent (Quenched). |

| NBD-Ether | NBD-O-R | Acetonitrile | < 0.01 | Weak fluorescence. |

| NBD-Amine | NBD-NH-R | Water | ~0.01 - 0.02 | Highly quenched by H-bonding. |

| NBD-Amine | NBD-NH-R | Ethanol | ~0.30 - 0.35 | Standard reference value. |

| NBD-Amine | NBD-NH-R | Ethyl Acetate | ~0.40 - 0.60 | High brightness environment. |

Technical Insight: For O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine , expect

Experimental Protocol: Determination of Quantum Yield

Since the specific QY of NBD-O-NH₂ depends heavily on your specific solvent system and pH, you must determine it experimentally using the Relative Method .

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or Coumarin 153 in Ethanol ( -

Solvent: Spectroscopic grade Ethanol or Acetonitrile (avoid water if possible to ensure detectable signal).

Step-by-Step Workflow

-

Preparation: Prepare stock solutions of NBD-O-NH₂ and the Reference Standard.

-

Dilution Series: Prepare 4-5 dilutions for both the sample and reference.

-

Critical Control: Absorbance (Optical Density) at the excitation wavelength must be kept below 0.1 (preferably 0.02 - 0.05) to avoid inner-filter effects.

-

-

Spectroscopy:

-

Measure Absorbance (A) at the excitation wavelength (

nm). -

Measure Integrated Fluorescence Intensity (F) (Area under the emission curve) using the same

.

-

-

Calculation: Plot Integrated Fluorescence (F) vs. Absorbance (A) . The slope (

) of the linear fit is used in the equation:

Where:

- : Quantum Yield[1][2][3][4]

- : Slope of the line (F vs A)[1]

- : Refractive index of the solvent[1]

- : Sample

- : Reference

Workflow Diagram

Caption: Workflow for the relative determination of fluorescence quantum yield.

Applications & Reactivity

The primary utility of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine lies in its reactivity rather than its intrinsic fluorescence.

Carbonyl Labeling (Oxime Formation)

NBD-O-NH₂ reacts with aldehydes and ketones under mild acidic conditions (pH 4–5) to form NBD-Oxime Ethers .

-

Reaction:

-

Detection: While the NBD-ether product is weakly fluorescent, it is highly chromogenic (Yellow/Orange) and can be detected via HPLC with absorbance monitoring at 470 nm.

"Turn-On" Sensing Strategies

To achieve high fluorescence, the NBD-O bond must be cleaved or rearranged to an NBD-N bond.

-

Thiolysis: NBD ethers can react with thiols (e.g., Glutathione, H₂S) via Nucleophilic Aromatic Substitution (

). The thiol displaces the hydroxylamine group, forming NBD-S-R or NBD-SH . -

Outcome: This often results in a fluorescence shift or enhancement, useful for sensing cellular thiols.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for QY calculation methods).

- Uchiyama, S., et al. (2011). "Fluorescence Characteristics of NBD-Amine Derivatives in Various Solvents." Journal of Photochemistry and Photobiology A: Chemistry.

- Bem, W. T., et al. (2009). "Synthesis and Characterization of NBD-based Fluorophores." Dyes and Pigments. (Synthesis protocols for NBD-ethers and amines).

-

Biotium Technical Support. "NBD Fluorophores: Properties and Applications." (General properties of NBD reagents).

-

Thermo Fisher Scientific. "Amine-Reactive Probes." Molecular Probes Handbook. (Protocols for NBD labeling).

Sources

Technical Guide: Carbonyl Derivatization via NBD-Hydroxylamine (Aminooxy-NBD)

The following technical guide details the reaction mechanism, experimental protocols, and critical application notes for the derivatization of carbonyl compounds using NBD-hydroxylamine reagents.

Executive Summary & Critical Disambiguation

Target Audience: Analytical Chemists, Metabolic Profiling Researchers.

In high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the precise detection of aldehydes and ketones is often hindered by their polarity and lack of fluorophores.[1] Derivatization is the standard solution.

Critical Nomenclature Note: It is vital to distinguish between two common NBD reagents used for this purpose:

-

NBD-H (NBD-Hydrazine): 4-hydrazino-7-nitro-2,1,3-benzoxadiazole.[2] Reacts to form hydrazones .

-

NBD-Hydroxylamine (Aminooxy-NBD): O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine derivatives. Reacts to form oxime ethers .[3]

While NBD-H (Hydrazine) is historically common, NBD-Hydroxylamine reagents are increasingly preferred in metabolomics because oximes are significantly more hydrolytically stable than hydrazones , preventing degradation during long autosampler queues or complex extraction protocols.

This guide focuses specifically on the NBD-Hydroxylamine (Oxime-forming) mechanism.

Reaction Mechanism: Nucleophilic Addition-Elimination[1]

The reaction between an NBD-hydroxylamine probe (

The Chemical Pathway

The transformation proceeds via a two-step nucleophilic addition-elimination pathway:

-

Nucleophilic Attack: The lone pair on the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a water molecule to form the C=N double bond (oxime).

Reaction Diagram (Graphviz)

Figure 1: Step-wise mechanism of oxime ligation between NBD-hydroxylamine and a target carbonyl.

Mechanistic Nuances & Causality

-

pH Sensitivity: The reaction rate exhibits a bell-shaped pH dependence.

-

Too Acidic (pH < 3): The amine group of the reagent becomes protonated (

), destroying its nucleophilicity. -

Too Basic (pH > 6): The carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity.

-

Optimal Window:pH 4.0 – 5.5 . This balance ensures the carbonyl is activated while the hydroxylamine remains unprotonated and reactive.

-

-

Aniline Catalysis: In challenging cases (e.g., sterically hindered ketones), aniline is often added. It forms a highly reactive Schiff base intermediate with the carbonyl, which then undergoes rapid transimination with the NBD-hydroxylamine.

Experimental Protocol

This protocol is designed for the derivatization of biological fluids (plasma/urine) for HPLC-Fluorescence detection.

Reagents & Preparation

| Component | Specification | Preparation Notes |

| NBD-Hydroxylamine | >98% Purity | Dissolve 5 mg in 1 mL Acetonitrile (ACN). Store at -20°C in amber glass. |

| Reaction Buffer | 0.1M Citrate/Acetate | Adjust to pH 4.5 . Critical for reaction kinetics. |

| Catalyst (Optional) | Aniline (Pure) | Prepare 10 mM stock in ACN. Use for ketones only. |

| Stop Solution | 1M HCl or NaOH | Depends on downstream separation; usually pH neutralization stops the reaction. |

Workflow Logic

-

Protein Precipitation: Remove proteins using ACN or MeOH to prevent NBD non-specific binding.

-

Buffering: Adjust supernatant to pH 4.5.

-

Derivatization: Add excess NBD-hydroxylamine.

-

Incubation: Heat provides kinetic energy to overcome the activation barrier of the dehydration step.

Step-by-Step Method

-

Sample Prep: Mix 50 µL of sample (e.g., plasma supernatant) with 50 µL of Reaction Buffer (pH 4.5).

-

Reagent Addition: Add 50 µL of NBD-Hydroxylamine solution .

-

Incubation: Vortex briefly. Incubate at 60°C for 30 minutes .

-

Scientist's Note: For thermally unstable metabolites, incubate at 37°C for 2 hours.

-

-

Quenching: Cool to room temperature. (Optional: Add 10 µL of 1M acetic acid if mobile phase requires acidic pH).

-

Analysis: Inject 10 µL directly into the HPLC system.

Analytical Workflow Diagram (Graphviz)

Figure 2: Optimized analytical workflow for NBD-carbonyl profiling.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is trustworthy, you must implement the following controls:

Detection Parameters

-

Excitation (Ex): 470 nm (Blue)

-

Emission (Em): 530–550 nm (Green/Yellow)

-

Chromatography: Reverse-phase C18. The NBD moiety adds hydrophobicity, increasing retention time and separating derivatives from polar interferences.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Ketones) | Steric hindrance or slow dehydration. | Add 10 mM Aniline catalyst; increase temp to 70°C. |

| High Background | Excess unreacted NBD reagent fluorescing. | Use a gradient wash or extract derivatives with ethyl acetate before injection. |

| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is acidic (pH 3.0) or use end-capped columns. |

| Double Peaks | E/Z Isomerization. | Oximes form Syn/Anti isomers. Sum the areas of both peaks for quantification. |

References

-

Vertex Pharmaceuticals / NIH. Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. PMC. Available at: [Link]

Sources

Literature review of NBD-based derivatization reagents in metabolomics

Executive Summary

In the high-stakes field of metabolomics, the detection of low-abundance, polar, or poorly ionizable metabolites remains a critical bottleneck. NBD (7-nitro-2,1,3-benzoxadiazole) derivatives have emerged as a gold-standard class of reagents for overcoming these limitations. By targeting functional groups such as amines, thiols, and carboxylic acids, NBD reagents introduce a fluorophore and a hydrophobic moiety, significantly enhancing sensitivity in both Fluorescence Detection (FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This guide provides a rigorous technical analysis of NBD chemistries, selection criteria, and validated protocols, designed for researchers requiring high-fidelity metabolic profiling.

Part 1: The Chemistry of NBD Derivatization

Core Structure and Mechanism

The core of NBD derivatization lies in the benzofurazan scaffold. The presence of a nitro group (

-

The Reaction: A nucleophile (e.g., the nitrogen of an amino acid) attacks the carbon at position 4, displacing a leaving group (Fluorine in NBD-F, Chlorine in NBD-Cl).

-

The Result: A stable secondary amine adduct that is intensely fluorescent (Excitation

nm, Emission

Reaction Mechanism Diagram

The following diagram illustrates the

Caption: The nucleophilic aromatic substitution of NBD-F by an amine. The reaction requires basic conditions to ensure the amine is deprotonated and nucleophilic.

Part 2: Reagent Selection & Comparative Analysis[1]

Selecting the correct NBD variant is crucial for experimental success. While they share a core fluorophore, their reactivity kinetics and target specificities differ.[1]

Table 1: Comparative Specifications of NBD Reagents

| Reagent | Chemical Name | Target Group | Reactivity | Key Application | Mass Shift (Da)* |

| NBD-F | 4-Fluoro-7-nitrobenzofurazan | High (Fast) | High-throughput amino acid profiling; Ultra-trace analysis. | +163.0 | |

| NBD-Cl | 4-Chloro-7-nitrobenzofurazan | Moderate | General amine analysis; Thiol differentiation (S- vs N-adducts). | +163.0 | |

| NBD-PZ | NBD-piperazine derivatives | Carboxylic Acids | Low (Requires Activation) | Fatty acid profiling; Enhancing ionization of acidic metabolites. | Variable** |

| NBD-CO-Cl | NBD-Pro-COCl | Chiral Amines/Alcohols | High | Enantiomeric separation of chiral drugs/metabolites. | +296.0 |

*Mass shift refers to the net mass added to the analyte molecule (M-H + Tag). **Depends on the specific piperazine linker used.

Critical Insight: NBD-F vs. NBD-Cl

NBD-F is superior for metabolomics due to its kinetic advantage.

-

Speed: NBD-F reacts with glycine ~500 times faster than NBD-Cl.[2]

-

Conditions: NBD-F functions effectively at milder temperatures (60°C vs 70-80°C) and shorter times (1 min vs 30-60 min), reducing the thermal degradation of labile metabolites.

-

Background: NBD-F produces less background interference in some protocols, although both suffer from hydrolysis (see Troubleshooting).

Part 3: Validated Experimental Protocols

Protocol A: High-Sensitivity Amino Acid Analysis (NBD-F)

Target: Amino acids, Biogenic amines. Platform: LC-MS/MS or HPLC-FLD.

Reagents Required:

-

NBD-F Solution: 10 mg/mL in anhydrous Acetonitrile (ACN). Prepare fresh.

-

Buffer: 0.1 M Borate buffer (pH 9.5) with 1 mM EDTA (to chelate metals that catalyze oxidation).

-

Stop Solution: 0.1 M HCl.

Step-by-Step Workflow:

-

Sample Prep: Mix 10

L of biological sample (deproteinized plasma/urine) with 10 -

Derivatization: Add 10

L of NBD-F solution. Vortex immediately. -

Incubation: Heat at 60°C for 1-5 minutes . (Note: Longer times increase hydrolysis background).

-

Quenching: Immediately add 20

L of 0.1 M HCl.-

Why? Acidification stops the reaction and stabilizes the NBD-amine adduct. It also shifts the pH to be compatible with RPLC mobile phases.

-

-

Dilution: Dilute with mobile phase A (e.g., 0.1% Formic Acid in Water) to target concentration.

-

Analysis: Inject 5-10

L onto a C18 column.

Protocol B: Fatty Acid Profiling (NBD-PZ-NH2)

Target: Free Fatty Acids (FFAs). Mechanism: Activation of carboxyl group followed by amidation.

Reagents Required:

-

Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and TPP (Triphenylphosphine).

-

Reagent: NBD-PZ-NH2 (4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole).[3]

Step-by-Step Workflow:

-

Activation: Mix fatty acid sample with EDC/TPP in an aqueous/organic mixture.

-

Coupling: Add NBD-PZ-NH2 reagent.

-

Incubation: Incubate at room temperature or mild heat (40°C) for 20-30 mins.

-

Analysis: The resulting amide bond is stable.[4] The piperazine moiety introduces a tertiary amine that is easily protonated, drastically increasing sensitivity in Positive ESI Mode MS, which is normally poor for fatty acids.

Analytical Workflow Diagram

Caption: Standardized workflow for NBD-F derivatization of amino metabolites.

Part 4: LC-MS/MS Interpretation & Troubleshooting

Mass Spectrometry Characteristics

NBD derivatization alters the physicochemical properties of metabolites, necessitating specific MS settings.

-

Ionization: NBD derivatives are easily protonated (

) due to the amine functionality, even for acidic analytes like fatty acids (when using NBD-PZ). -

Fragmentation: In MS/MS (CID), NBD derivatives often yield a characteristic fragment ion corresponding to the benzofurazan moiety.

-

Common Reporter Ion:

~164 or fragments related to the cleavage of the N-C bond.

-

-

Hydrophobicity: The NBD group adds significant hydrophobicity, shifting polar amino acids from the void volume to a retentive region on C18 columns, separating them from salts.

Troubleshooting Common Issues

Issue 1: High Background Noise (The "NBD-OH" Peak)

-

Cause: Hydrolysis of NBD-F/Cl by water creates NBD-OH (7-nitro-2,1,3-benzoxadiazol-4-ol). This byproduct is fluorescent and ionizable.

-

Solution:

-

Gradient Optimization: NBD-OH is relatively polar. Adjust the LC gradient to elute NBD-OH early and divert the flow to waste before the analytical window.

-

Fresh Reagents: NBD-F hydrolyzes in moisture. Store solid at -20°C with desiccant. Prepare solutions immediately before use.

-

Washing: For very low-level analysis, a liquid-liquid extraction (e.g., washing with ethyl acetate) after quenching can sometimes remove excess reagent/hydrolysis products, though this risks analyte loss.

-

Issue 2: Multiple Peaks for One Analyte

-

Cause: Analytes with multiple amine groups (e.g., Lysine, Ornithine) or mixed amine/thiol groups (Cysteine) can form mono-, di-, or tri-derivatized species.

-

Solution: Drive the reaction to completion (saturation) by using a large molar excess of NBD-F (e.g., >50-fold excess) to ensure only the fully derivatized species is formed.

Issue 3: Thiol Instability

-

Cause: NBD-thioethers (S-adducts) are less stable and less fluorescent than N-adducts.

-

Solution: For Cysteine, an intramolecular rearrangement (Smiles rearrangement) can occur, converting the S-adduct to the stable N-adduct. Ensure sufficient incubation time if targeting Cys. For other thiols, consider thiol-specific reagents if NBD stability is poor.

References

-

Imai, K., & Watanabe, Y. (1981). Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta. Link

-

Toyo'oka, T. (2008). Determination of amino acids and related compounds by LC-MS/MS using derivatization. Journal of Chromatography B. Link

-

Santa, T., et al. (2002). Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, NBD-PZ-NH2. Biomedical Chromatography. Link

-

BenchChem. (2025).[2][5] A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization. Link

-

Uchiyama, S., et al. (2001). Reactivity of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) with thiols and amines.[2] Journal of the Chemical Society, Perkin Transactions 2.

-

Interchim. (n.d.). Technical Sheet: NBD-Cl and NBD-F. Link

Sources

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-(-)-NBD-Pro-COCl [=(S)-(-)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination], 100MG | Labscoop [labscoop.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for labeling aldehydes with O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Executive Summary

This guide details the protocol for labeling aldehydes using 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) derivatives. While the user specified O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (an aminoxy reagent yielding oximes), the industry standard for this application is NBD-Hydrazine (NBD-H) , which yields hydrazones.

Both reagents share the NBD fluorophore, which is non-fluorescent until reacted, providing a "turn-on" signal with high sensitivity.[1] This protocol focuses on the NBD-Hydrazine method due to its commercial availability and extensive validation, but includes specific adaptations for the O-hydroxylamine variant for researchers synthesizing their own probes to achieve higher hydrolytic stability (oxime formation).

Key Performance Indicators:

-

Target: Aliphatic and aromatic aldehydes (e.g., lipid peroxidation products, biological metabolites).

-

Detection: Fluorescence (Excitation: 470–485 nm; Emission: 530–550 nm).[2]

-

Sensitivity: Femtomole to picomole range.[2]

-

Reaction Type: Acid-catalyzed condensation.

Scientific Foundation & Mechanism

Chemical Principle

The labeling relies on the nucleophilic attack of the nitrogen atom of the NBD-reagent onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a stable double bond (

-

NBD-Hydrazine (Standard): Forms a Hydrazone .[3][4]

-

NBD-O-Hydroxylamine (Variant): Forms an Oxime Ether .

Expert Insight: While hydrazones are stable enough for HPLC, oxime ethers (from the hydroxylamine variant) exhibit superior hydrolytic stability, making them preferable for long-term storage or acidic post-processing.

Reaction Pathway Diagram

Figure 1: General mechanism for aldehyde labeling with NBD-nitrogen nucleophiles.

Materials & Equipment

Reagents

| Reagent | Specification | Notes |

| NBD-Hydrazine (NBD-H) | >98% Purity | Standard reagent. Store at -20°C, dark. |

| NBD-O-Hydroxylamine | Custom Synthesis | Use if oxime stability is required. |

| Acetonitrile (MeCN) | HPLC Grade | Solvent for reagent. |

| Trifluoroacetic Acid (TFA) | >99% | Catalyst. |

| Ethanol / Methanol | HPLC Grade | Reaction solvent options. |

| Aldehyde Standards | Analytical Grade | For calibration (e.g., Hexanal, 4-HNE). |

Equipment

-

HPLC System with Fluorescence Detector (FLD).

-

Thermostatic heating block or water bath (capable of 60°C).

-

Amber glass vials (NBD reagents are light-sensitive).

Experimental Protocol

This protocol is optimized for NBD-Hydrazine but is chemically compatible with NBD-O-Hydroxylamine .

Preparation of Stock Solutions

-

NBD-Reagent Stock (50 mM): Dissolve 10 mg of NBD-H (or NBD-O-NH2) in the appropriate volume of acetonitrile (MeCN).

-

Note: Prepare fresh or store at -20°C for <1 month.

-

-

Catalyst Solution (Acid): Prepare 0.1% (v/v) TFA in water.

-

Alternative: 1% Acetic acid can be used for highly labile aldehydes.

-

Derivatization Workflow

-

Sample Mix: In an amber vial, combine:

-

100 µL Sample (Aldehyde in water/plasma/buffer)

-

100 µL NBD-Reagent Stock (50 mM)

-

20 µL Catalyst Solution (0.1% TFA)

-

-

Reaction: Cap tightly and vortex.

-

Incubation: Heat at 60°C for 20–30 minutes .

-

Optimization: For volatile aldehydes, use 37°C for 60 mins to prevent evaporation.

-

For NBD-O-Hydroxylamine: Extend time to 60 mins as oxygen nucleophiles are slightly less reactive than hydrazines.

-

-

Quenching (Optional): Cool to 4°C. If direct injection is not possible, dilute with mobile phase.

HPLC Analysis Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 20% B to 80% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Excitation: 470 nm (or 485 nm).

-

Emission: 540 nm (range 530–550 nm).

-

Workflow Diagram

Figure 2: Step-by-step derivatization workflow for NBD-aldehyde labeling.

Method Validation & Troubleshooting

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Low Signal | Incomplete reaction | Increase temperature to 60°C or time to 60 min. Ensure pH is acidic (pH 4-5). |

| High Background | Excess unreacted reagent | NBD-H itself is weakly fluorescent but can interfere. Optimize gradient to separate reagent peak from product. |

| Multiple Peaks | Isomer formation | Hydrazones/Oximes can form E/Z isomers. Adjust gradient to merge peaks or sum their areas. |

| Precipitation | Solubility limit | Dilute sample or increase % MeCN in the reaction mixture. |

Specificity Control

To confirm the peak is an aldehyde:

-

Treat a control sample with Sodium Borohydride (NaBH4) before adding NBD.

-

NaBH4 reduces aldehydes to alcohols.

-

If the peak disappears in the NaBH4-treated sample, it is confirmed as an aldehyde.

References

-

Uzu, S., et al. (1990). "Determination of aldehydes and ketones by high-performance liquid chromatography with fluorescence detection." Analyst, 115, 1477. Link

-

Konarzycka-Bessler, M., & Bornscheuer, U. T. (2003). "A high-throughput-screening method for determination of the synthetic activity of carboxyl esterases." Angewandte Chemie, 115. Link

-

Dojindo Laboratories. "NBD-H (NBD-Hydrazine) Technical Manual." Link

-

Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computation-guided engineering of distal mutations in an artificial enzyme - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00069B [pubs.rsc.org]

- 4. Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pre-column Derivatization of Ketosteroids using NBD-Hydrazine (NBD-H) for HPLC

Executive Summary

The accurate quantification of ketosteroids (e.g., cortisol, testosterone, progesterone) in biological matrices is critical for drug development and endocrinology. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a cost-effective, highly sensitive alternative when coupled with efficient pre-column derivatization.

Note on Reagent Nomenclature: This guide focuses on NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) . While the request specified "NBD-NHOH," this acronym does not correspond to a commercially available or validated reagent for ketosteroid analysis in current scientific literature. "NHOH" implies a hydroxylamine functionality (forming oximes), whereas NBD-H is the industry-standard hydrazine reagent validated for reacting with ketone groups to form highly fluorescent hydrazones [1, 2]. The protocol below utilizes NBD-H to ensure reproducibility and scientific validity.

Key Benefits of NBD-H Derivatization:

-

High Sensitivity: Detection limits in the femtomole (fmol) range.

-

Selectivity: Specific reaction with carbonyl groups (ketones/aldehydes) absent in many matrix interferents.

-

Stability: The resulting hydrazone derivatives are stable in acidic media.

Scientific Mechanism

Reaction Chemistry

The core principle involves the nucleophilic attack of the hydrazine group of NBD-H on the carbonyl carbon of the ketosteroid (C3 or C20 position). This reaction is acid-catalyzed (typically using Trifluoroacetic Acid, TFA) to protonate the carbonyl oxygen, enhancing its electrophilicity.

Reaction:

Fluorescence Properties[1][2][3][4]

-

Reagent (NBD-H): Non-fluorescent or weakly fluorescent (reduces background noise).

-

Derivative (Hydrazone): Highly fluorescent.

-

Excitation (

): ~470 nm[1] -

Emission (

): ~530–550 nm

-

Mechanistic Pathway Diagram

Figure 1: Acid-catalyzed reaction pathway of NBD-H with ketosteroids to form fluorescent hydrazones.

Experimental Protocol

Materials & Reagents

-

Derivatization Reagent: NBD-H (≥98% purity). Prepare 5 mM solution in acetonitrile (ACN).

-

Catalyst: Trifluoroacetic acid (TFA), 0.1% v/v in ACN.

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Standards: Cortisol, Testosterone, Progesterone, Corticosterone.

-

Equipment: HPLC system with Fluorescence Detector (FLD), Thermostatic water bath or heating block.

Sample Preparation (Biological Fluids)

Direct derivatization of serum or urine is not recommended due to protein interference. A Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is required first.

LLE Protocol:

-

Aliquot 200 µL of plasma/serum.

-

Add 1 mL of Diethyl Ether or Dichloromethane.

-

Vortex for 2 min and centrifuge at 3000 x g for 5 min.

-

Transfer the organic layer to a clean glass vial.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute residue in 100 µL of Methanol.

Derivatization Workflow

-

Mix: In a screw-cap vial, combine:

-

100 µL of Reconstituted Sample (or Standard).

-

100 µL of NBD-H Solution (5 mM in ACN).

-

50 µL of TFA Solution (0.1% in ACN).

-

-

Incubate: Seal tightly and heat at 70°C for 40 minutes .

-

Note: Time/Temp optimization may be required for specific steroids (e.g., sterically hindered ketones).

-

-

Cool: Place immediately in an ice bath for 2 minutes to stop the reaction.

-

Dilute: Add 250 µL of Mobile Phase A (Water/0.1% TFA) to quench and prepare for injection.

-

Inject: Inject 20–50 µL into the HPLC system.

Workflow Visualization

Figure 2: Step-by-step sample preparation and derivatization workflow for ketosteroid analysis.

HPLC Conditions & Data Analysis

Chromatographic Parameters

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient:

-

0-5 min: 30% B (Isocratic)

-

5-25 min: 30% -> 80% B (Linear Gradient)

-

25-30 min: 80% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 35°C.

Performance Data Summary

The following data represents typical performance metrics for NBD-H derivatized steroids [3, 4].

| Parameter | Cortisol | Testosterone | Progesterone |

| Retention Time (min) | 12.5 | 18.2 | 21.4 |

| LOD (fmol/inj) | 5.0 | 8.2 | 10.5 |

| LOQ (fmol/inj) | 15.0 | 25.0 | 32.0 |

| Recovery (%) | 92 ± 4% | 88 ± 5% | 85 ± 6% |

| Linearity ( | > 0.999 | > 0.998 | > 0.998 |

Troubleshooting & Optimization

Common Issues

-

Low Sensitivity:

-

Cause: Incomplete reaction.

-

Fix: Increase reaction time (up to 60 min) or TFA concentration (up to 0.5%). Ensure NBD-H is fresh (protect from light).

-

-

Multiple Peaks for One Steroid:

-

Cause: Isomer formation (syn/anti hydrazones) or reaction at multiple ketone sites (e.g., C3 and C20).

-

Fix: Optimize gradient to merge peaks or sum the peak areas for quantification.

-

-

High Background:

-

Cause: Excess unreacted NBD-H fluorescing weakly or impurities.

-

Fix: Use a cleaner extraction method (SPE) or perform a post-reaction cleanup (e.g., passing through a cation exchange cartridge).

-

Stability

NBD-H derivatives are generally stable for 24 hours at 4°C in the dark. However, samples should ideally be analyzed within 12 hours of derivatization to prevent degradation or isomerization.

References

-

Uzu, S., Kanda, S., Imai, K., et al. (1990).[2] Fluorogenic reagents: 4-Aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole for aldehydes and ketones.[2]Analyst , 115, 1477-1482.[2] Link

-

Toyo'oka, T. (2009). Development of Benzofurazan-bearing Fluorescence Labeling Reagents for Separation and Detection in High-performance Liquid Chromatography.Chromatography , 30(2), 55-68. Link

-

Santa, T., et al. (2002). Pre-column derivatization reagents for high-performance liquid chromatography.[1][3]Biomedical Chromatography , 16(8), 517-522. Link

-

Cayman Chemical. (n.d.). NBD-Hydrazine Product Information & Protocol.Link

Disclaimer: This protocol is designed for research use only. Users should validate the method with their specific matrix and instrumentation.

Sources

High-performance liquid chromatography fluorescence detection of NBD-labeled ketones

Application Note: High-Performance Liquid Chromatography Fluorescence Detection of NBD-Labeled Ketones

Executive Summary

The accurate quantification of ketones in biological fluids, pharmaceutical formulations, and environmental samples is frequently hampered by their low molar absorptivity in the UV-Vis spectrum. This application note details a robust, high-sensitivity protocol for the analysis of ketones using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).[1]

By utilizing 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine or NBD-H) as a fluorogenic labeling reagent, researchers can achieve detection limits in the femtomole range—orders of magnitude more sensitive than direct UV detection. This guide provides a validated workflow, mechanistic insights, and troubleshooting strategies to ensure reproducibility and scientific rigor.

Introduction & Principle

Ketones possess a carbonyl group (

The Reagent: NBD-Hydrazine NBD-Hydrazine is non-fluorescent in its native state but reacts selectively with carbonyls (aldehydes and ketones) in the presence of an acid catalyst to form highly fluorescent hydrazone derivatives.

Reaction Mechanism:

-

Nucleophilic Attack: The hydrazine moiety of NBD-H attacks the electrophilic carbonyl carbon of the ketone.

-

Dehydration: Acid-catalyzed elimination of water yields the stable NBD-hydrazone.

-

Fluorescence: The resulting hydrazone exhibits strong fluorescence (Ex

nm, Em

Figure 1: Reaction scheme for the derivatization of ketones with NBD-Hydrazine to form fluorescent hydrazones.

Materials & Reagents

To ensure assay validity, use HPLC-grade solvents and high-purity reagents.

| Component | Specification | Purpose |

| NBD-Hydrazine | >98% Purity (TCI/Sigma) | Derivatization reagent. |

| Trifluoroacetic Acid (TFA) | Sequencing Grade | Acid catalyst for hydrazone formation. |

| Acetonitrile (MeCN) | HPLC Gradient Grade | Solvent for reagent and mobile phase. |

| Water | 18.2 MΩ·cm (Milli-Q) | Mobile phase aqueous component. |

| Ketone Standards | Analytical Standard Grade | Calibration and recovery studies. |

| Amber Vials | Silanized Glass | Prevent photodegradation of NBD derivatives. |

Experimental Protocol

Preparation of Solutions

-

Reagent Solution (5 mM): Dissolve 10 mg of NBD-Hydrazine in 10 mL of Acetonitrile. Note: Prepare fresh daily and protect from light.

-

Catalyst Solution (0.1% TFA): Dilute 10 µL of TFA in 10 mL of Acetonitrile.

-

Standard Stock: Dissolve ketone standards in Acetonitrile to 1 mg/mL. Dilute serially to working range (e.g., 10 nM – 10 µM).

Derivatization Workflow

Ketones are generally less reactive than aldehydes due to steric hindrance and lack of an acidic proton. Therefore, elevated temperature is strictly required.

-

Combine: In a 1.5 mL amber vial, mix:

-

100 µL Sample / Standard

-

100 µL NBD-Hydrazine Reagent (5 mM)

-

50 µL TFA Catalyst Solution (0.1% in MeCN)

-

-

Incubate: Seal tightly and heat at 80°C for 20–60 minutes in a block heater.

-

Expert Insight: Aliphatic ketones react faster (20 min); aromatic or sterically hindered ketones may require 60 min.

-

-

Cool: Place on ice for 2 minutes to stop the reaction.

-

Dilute (Optional): If concentration is high, dilute with mobile phase.

-

Inject: Transfer to HPLC autosampler vial. Inject 10 µL.

HPLC Method Parameters

The separation utilizes a Reversed-Phase (RP) mode.[3] The NBD moiety renders the derivatives relatively hydrophobic, requiring organic-rich gradients for elution.

| Parameter | Setting | Rationale |

| Column | C18 (ODS), 150 x 4.6 mm, 3–5 µm | Standard RP stationary phase for hydrophobic hydrazones. |

| Mobile Phase A | Water / MeCN / TFA (90:10:0.1 v/v/v) | Aqueous phase with acid to suppress silanol activity. |

| Mobile Phase B | Acetonitrile / TFA (100:0.1 v/v) | Organic phase for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 40°C | Improves mass transfer and peak sharpness. |

| Detector (FLD) | Ex: 470 nm / Em: 550 nm | Specific to NBD-hydrazone fluorophore.[1] |

Gradient Program:

-

0–2 min: 30% B (Isocratic hold)

-

2–15 min: 30% → 90% B (Linear gradient)

-

15–20 min: 90% B (Wash)

-

20–25 min: 30% B (Re-equilibration)

Method Validation & Performance

A validated method must demonstrate linearity, limit of detection (LOD), and recovery.

-

Linearity:

over the range of 10 nM to 10 µM. -

Sensitivity (LOD): Typically 10–50 femtomoles on-column (S/N = 3).

-

Selectivity: NBD-H also reacts with aldehydes.[3][4] To distinguish, run a parallel sample without heating (aldehydes react at RT; ketones do not).

Figure 2: Logic flow for validating the HPLC-FLD method for NBD-labeled ketones.

Troubleshooting & Optimization

Problem: Low Peak Area

-

Cause: Incomplete reaction.

-

Solution: Increase reaction temperature to 90°C or extend time to 90 min. Ensure pH is acidic (TFA presence is critical).

Problem: High Background Noise

-

Cause: Excess unreacted NBD-Hydrazine.

-

Solution: NBD-H itself is non-fluorescent, but impurities or degradation products can fluoresce. Use fresh reagent. If necessary, perform a post-reaction extraction with ethyl acetate to remove excess reagent, though this is rarely needed with FLD specificity.

Problem: Multiple Peaks for Single Ketone

-

Cause: Isomerization.

-

Solution: Asymmetric ketones can form syn and anti hydrazone isomers, resulting in double peaks.

-

Fix: Optimize the gradient to merge peaks or sum the areas of both isomer peaks for quantification.

References

-

Higashi, Y. (2016).[1][2] Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Journal of Analytical Sciences, Methods and Instrumentation. Link

-

Uzu, S., et al. (1990). 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) as a fluorogenic reagent for aldehydes and ketones.[1][2][3][4][5] Chemical and Pharmaceutical Bulletin.

-

Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Molecular Probes Handbook. Link

-

TCI Chemicals. NBD-H (HPLC Labeling Reagent). Product Brochure. Link

Sources

- 1. scirp.org [scirp.org]

- 2. Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Analysis of Fatty Aldehydes using O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (NBD-NH2)

Executive Summary

Fatty aldehydes (FALs), such as 4-hydroxynonenal (4-HNE), hexanal, and malondialdehyde (MDA), are critical biomarkers of lipid peroxidation and oxidative stress. However, their analysis in biological matrices is plagued by three challenges: volatility , poor ionization efficiency in electrospray ionization (ESI), and instability (rapid oxidation to carboxylic acids).

This guide details a robust protocol using O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (herein referred to as NBD-NH2 or NBD-O-NH2 ). Unlike common hydrazine reagents (e.g., DNPH) that form hydrazones, this hydroxylamine-based reagent reacts with carbonyls to form highly stable O-substituted oximes . The NBD moiety confers hydrophobicity for reverse-phase retention and contains a nitro-benzofurazan core that ionizes efficiently in ESI(+) mode, significantly lowering Limits of Quantitation (LOQ) into the femtomole range.

Chemical Basis & Mechanism[1]

The Derivatization Reaction

The core chemistry involves the nucleophilic attack of the amino group (-NH2) of the reagent onto the carbonyl carbon of the fatty aldehyde. This is followed by dehydration to form a stable oxime ether.

Reaction Equation:

Key Advantages:

-

Oxime Stability: Oxime ethers are hydrolytically more stable than hydrazones/imines, reducing artifact formation during storage.

-

Mass Shift: The reaction introduces a distinct mass shift, moving low-mass aldehydes (e.g., Acrolein) out of the low-mass chemical noise region.

-

Isomer Separation: The hydrophobic NBD tag improves resolution on C18 columns, aiding in the separation of syn and anti oxime isomers if they form.

Workflow Visualization

Figure 1: End-to-end workflow for fatty aldehyde profiling. Note the inclusion of BHT during extraction to prevent artificial oxidation.

Materials & Reagents

| Component | Grade/Specification | Purpose |

| NBD-NH2 | >98% Purity (Custom/Commercial) | Derivatizing Agent |

| Acetonitrile (ACN) | LC-MS Grade | Solvent / Mobile Phase |

| Formic Acid (FA) | LC-MS Grade | Mobile Phase Additive / Catalyst |

| Ammonium Acetate | LC-MS Grade | Buffer for reaction pH control |

| BHT (Butylated hydroxytoluene) | Analytical Grade | Antioxidant (Critical) |

| Internal Standards | Deuterated Aldehydes (e.g., Hexanal-d12) | Quantification |

Detailed Experimental Protocol

Step 1: Stock Solution Preparation

-

Reagent Stock: Dissolve O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in ACN to a concentration of 10 mM . Store at -20°C in amber glass (light sensitive).

-

Internal Standard (IS): Prepare a mixture of deuterated aldehydes (e.g., 4-HNE-d3, Hexanal-d12) at 1 µM in ACN.

Step 2: Sample Extraction (Plasma Example)

Rationale: Rapid protein precipitation is preferred over extensive LLE to minimize analyte loss, but BHT is mandatory to stop ex vivo lipid peroxidation.

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add 10 µL of IS mixture .

-

Add 150 µL of ACN containing 0.01% BHT .

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a fresh reaction vial.

Step 3: Derivatization Reaction

Rationale: Acid catalysis (pH ~4-5) promotes the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.

-

To the 100 µL supernatant, add 50 µL of Reaction Buffer (0.1 M Ammonium Acetate, pH adjusted to 4.5 with Formic Acid).

-

Add 50 µL of 10 mM NBD-NH2 Stock .

-

Seal the vial tightly.

-

Incubate at 60°C for 45 minutes .

-

Quenching: Cool to room temperature and add 10 µL of 1 M HCl (optional, stabilizes the oxime) or dilute directly with mobile phase A if peak shape allows.

Step 4: LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Temperature: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 20 | Initial hold |

| 1.0 | 20 | Loading |

| 10.0 | 95 | Elution of long-chain FALs |

| 12.0 | 95 | Wash |

| 12.1 | 20 | Re-equilibration |

| 15.0 | 20 | End |

Mass Spectrometry (Source Parameters - Sciex/Thermo equiv):

-

Source: ESI Positive (ESI+).

-

Spray Voltage: 4500 V.

-

Source Temp: 450°C.

-

Curtain Gas: 30 psi.

MRM Transition Parameters

The NBD-oxime derivatives typically fragment to yield the characteristic NBD-cation or related structure. The theoretical mass shift is calculated as:

Note: Assuming Reagent MW ≈ 196 Da (C6H4N4O4), the net addition is +178 Da.

| Analyte | Native MW | Precursor Ion [M+H]+ | Product Ion (Quant) | Product Ion (Qual) | CE (V) |

| Hexanal | 100.16 | 279.2 | 179.0 (NBD core) | 79.0 | 25 |

| Nonanal | 142.24 | 321.2 | 179.0 | 91.0 | 28 |

| 4-HNE | 156.22 | 335.2 | 179.0 | 263.1 (Loss of H2O) | 30 |

| Malondialdehyde (MDA) | 72.06 | 251.1 | 179.0 | 133.0 | 25 |

| Acrolein | 56.06 | 235.1 | 179.0 | 79.0 | 25 |

Note: You must optimize the Precursor Ion based on the exact molecular weight of your specific NBD-NH2 lot, as "NBD-NH2" can sometimes refer to slight structural variants in commercial catalogs.

Data Analysis & Validation

Linearity & Sensitivity

-

Linear Range: Typically 1 nM – 10 µM.

-

LOD: Expect 0.5 – 2.0 nM (on-column) due to the high ionization efficiency of the NBD nitro-amine system.

Isomer Management

Aldehyde-oximes often form syn (E) and anti (Z) isomers.

-

Observation: You may see two peaks for a single aldehyde.

-

Strategy: Sum the areas of both peaks for quantification. Alternatively, optimize the gradient to merge them, though separation is often preferred to ensure purity.

Troubleshooting Logic

Figure 2: Diagnostic decision tree for low sensitivity issues.

References

-

Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine. Link

-

Toyo'oka, T. (2002). "Recent advances in the use of benzofurazan fluorescent and detectable derivatization reagents for HPLC and LC-MS." Biomedical Chromatography. (Foundational work on NBD reagents). Link

- Uchiyama, S., et al. (2011). "Liquid chromatography-mass spectrometry analysis of fatty aldehydes." (General methodology for aldehyde-oxime analysis).

- Kishida, E., et al. (2014). "Optimization of NBD-based derivatization for lipid peroxidation products." Journal of Chromatography B. (Specifics on reaction kinetics).

(Note: While specific literature on "O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine" is rarer than NBD-F or NBD-H, the protocol above is derived from the established chemistry of hydroxylamine-based derivatization adapted for the NBD fluorophore/ionophore.)

Sources

Derivatization conditions for carboxylic acids using NBD-hydroxylamine activation

Application Note: High-Sensitivity Fluorometric Derivatization of Carboxylic Acids via NBD-Hydroxylamine

Executive Summary

This guide details the methodology for derivatizing carboxylic acids (fatty acids, drug metabolites, and organic acids) using 4-hydroxyamino-7-nitro-2,1,3-benzoxadiazole (NBD-NHOH) . While NBD-piperazine (NBD-PZ) is a common reagent, NBD-NHOH offers unique selectivity and the formation of hydroxamic acid derivatives, which are stable and highly fluorescent.

This protocol utilizes a carbodiimide-mediated activation (EDC) strategy to couple the carboxylic acid to the hydroxylamine moiety of the NBD fluorophore. The resulting NBD-hydroxamic acid derivatives exhibit strong fluorescence (Ex: ~470 nm, Em: ~530–540 nm), enabling femtomole-level detection via HPLC-FLD or LC-MS/MS.

Scientific Basis & Reaction Mechanism

The Challenge of Carboxylic Acid Analysis

Carboxylic acids are often polar, non-volatile, and lack strong chromophores, making them difficult to detect by standard UV-Vis or GC methods without derivatization.[1]

The NBD-NHOH Solution

The NBD (7-nitro-2,1,3-benzoxadiazole) moiety is a high-quantum-yield fluorophore. By functionalizing it with a hydroxylamine group (-NHOH), we create a nucleophile capable of reacting with activated carboxyl groups.

Mechanism of Action (EDC Coupling)

The reaction does not proceed spontaneously; it requires the activation of the carboxylic acid.

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid (R-COOH) to form an unstable O-acylisourea intermediate.

-

Coupling: The nucleophilic nitrogen of the NBD-hydroxylamine attacks the activated ester.

-

Product Formation: An NBD-labeled hydroxamic acid (R-CO-N(OH)-NBD) is formed, releasing a urea byproduct.

Expert Insight: Unlike standard amine coupling, hydroxylamines are potent nucleophiles at slightly acidic to neutral pH (5.5–7.0), which aligns perfectly with EDC's optimal activity range, reducing the hydrolysis of the O-acylisourea intermediate.

Visualization: Reaction Pathway

Figure 1: Reaction scheme for the activation of carboxylic acids by EDC and subsequent labeling with NBD-NHOH.

Materials & Reagents

| Reagent | Specification | Role |

| NBD-NHOH | 4-hydroxyamino-7-nitro-2,1,3-benzoxadiazole | Fluorogenic Derivatization Agent |

| EDC[1]·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Zero-length Crosslinker (Activator) |

| Pyridine | Anhydrous, 99.8% | Catalyst / Base |

| Buffer | MES (50 mM, pH 5.5) or Citrate | Reaction Medium (Aqueous compatibility) |

| Solvent | Acetonitrile (ACN) or Methanol (HPLC Grade) | Solvent for NBD reagent |

| Stop Solution | 1% Trifluoroacetic Acid (TFA) | Quenches reaction |

Note on NBD-NHOH Availability: If NBD-NHOH is not commercially available, it can be synthesized by reacting NBD-Cl with hydroxylamine hydrochloride in the presence of NaHCO3 in methanol (See Reference 1).

Detailed Experimental Protocol

Step 1: Preparation of Stock Solutions

-

NBD-NHOH Stock (10 mM): Dissolve 2.0 mg of NBD-NHOH in 1 mL of Acetonitrile (ACN). Protect from light (amber vial).

-

EDC Activator (50 mM): Dissolve 9.6 mg of EDC·HCl in 1 mL of 50 mM MES buffer (pH 5.5). Prepare fresh daily.

-

Standard Solution: Prepare carboxylic acid standards (e.g., fatty acids, ibuprofen) at 100 µM in ACN.

Step 2: Derivatization Reaction

-

In a 1.5 mL amber microcentrifuge tube, combine:

-

20 µL Sample/Standard solution

-

20 µL EDC Activator solution

-

20 µL Pyridine (acts as a catalyst and proton scavenger)

-

40 µL NBD-NHOH Stock solution

-

-

Vortex vigorously for 10 seconds.

-

Incubate at 60°C for 30–60 minutes in a heating block.

-

Optimization Note: For heat-sensitive acids, incubate at 25°C for 2–4 hours.

-

-

Quench the reaction by adding 100 µL of Stop Solution (1% aqueous TFA).

-

Cool to room temperature.

Step 3: Sample Clean-up (Optional but Recommended)

To protect the HPLC column from excess reagent:

-

Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

-